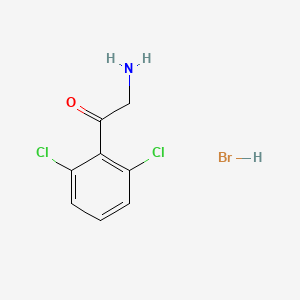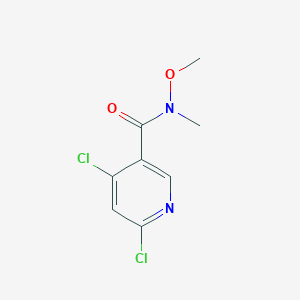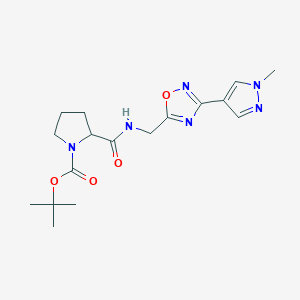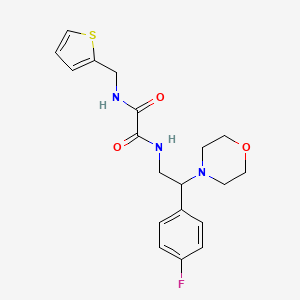![molecular formula C20H19N3O4S B2475252 1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one CAS No. 636568-06-4](/img/structure/B2475252.png)
1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one is a complex organic compound that features a pyrazole ring substituted with various functional groups
Méthodes De Préparation
The synthesis of 1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one typically involves multiple steps. One common method starts with the preparation of 1-{3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl}ethan-1-one, which is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Applications De Recherche Scientifique
1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photoluminescent materials.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives such as 1-{3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl}ethan-1-one and various 1,3,4-thiadiazole derivatives . Compared to these compounds, 1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13-8-10-16(11-9-13)27-12-19(24)22-15(3)20(14(2)21-22)28-18-7-5-4-6-17(18)23(25)26/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIIOJHVCICVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)
![N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2475171.png)


![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2475176.png)

![1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B2475179.png)
![Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2475181.png)
![2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide](/img/structure/B2475184.png)
![N-[(2-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2475187.png)
![N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide](/img/structure/B2475188.png)

![4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2475191.png)

